molecular formula C6H7ClN2O4S B2507926 Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1151512-24-1

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2507926
CAS RN: 1151512-24-1
M. Wt: 238.64
InChI Key: JJVDDLLUYKYWSI-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, is a derivative of the pyrazole class of compounds. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related pyrazole derivatives, which can offer insights into the general behavior and characteristics of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives is often achieved through a one-pot reaction, as demonstrated in the synthesis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate . Similarly, the synthesis of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was efficiently carried out by reacting phenyl hydrazine with dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride in dichloromethane under reflux . These methods suggest that the synthesis of this compound could potentially be performed using similar one-pot strategies, involving the appropriate sulfonyl chloride and methylating agents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate was determined to be in the monoclinic space group P21/c . Similarly, the structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde was found to belong to the monoclinic space group P21/c, with the aldehydic fragment almost coplanar with the adjacent pyrazole ring . These findings suggest that the molecular structure of this compound would likely exhibit planarity between the pyrazole ring and its substituents, which could influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from their functional groups. For example, the hydroxy group in Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate and the aldehydic group in 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde suggest that these compounds can undergo further chemical transformations such as oxidation or condensation reactions. The chlorosulfonyl group in the compound of interest would likely make it a good electrophile, capable of participating in substitution reactions with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse, depending on their substituents. The crystal packing of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by offset π-stacking , indicating potential for intermolecular interactions in the solid state. Theoretical studies, such as those performed on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, can provide insights into the electronic properties of these compounds, such as HOMO-LUMO energy levels, which are relevant for understanding their reactivity and potential applications . These properties would be important to consider when analyzing the physical and chemical characteristics of this compound.

Scientific Research Applications

Pharmacological Potential and Mechanisms

  • Antinociceptive Effects : Novel pyrazoline compounds, including derivatives related to Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, have been investigated for their antinociceptive properties. These compounds have demonstrated significant effects in reducing pain response in animal models. For instance, certain pyrazoline methyl esters have shown dose-dependent antinociceptive effects in chemical and thermal models of pain without affecting motor coordination, suggesting their potential as mild analgesics (Milano et al., 2008) source.

  • Antihyperglycemic Agents : Pyrazole derivatives have also been identified as potent antihyperglycemic agents in diabetic models. Compounds with certain structural modifications, particularly involving the trifluoromethyl group, have shown significant reductions in plasma glucose levels, highlighting their potential in diabetes management (Kees et al., 1996) source.

  • Inhibition of Endothelin Converting Enzyme (ECE) : Some pyrazole derivatives, including those structurally related to this compound, have been explored for their ability to inhibit Endothelin Converting Enzyme, suggesting a role in modulating cardiovascular diseases (Umekawa et al., 2000) source.

  • Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO) Pathways : Research indicates that certain pyrazole derivatives can interact with COX-2 and 5-LO pathways, which are crucial in inflammatory processes. This interaction suggests a potential role in developing anti-inflammatory agents (Horrillo et al., 2007) source.

properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-5(14(7,11)12)4(3-8-9)6(10)13-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVDDLLUYKYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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